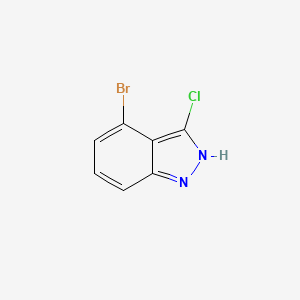

4-bromo-3-cloro-1H-indazol

Descripción general

Descripción

4-Bromo-3-chloro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Aplicaciones Científicas De Investigación

4-Bromo-3-chloro-1H-indazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Mecanismo De Acción

Target of Action

4-Bromo-3-chloro-1H-indazole is a heterocyclic compound that has been found to interact with several targets. Indazole-containing compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . The inhibition, regulation, and/or modulation, in particular, of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or SGK) play a role in the treatment of CHK1-, CHK2- and SGK-induced diseases such as cancer .

Mode of Action

For example, a Cu (OAc) 2 -catalyzed facile synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described . This suggests that 4-bromo-3-chloro-1H-indazole may interact with its targets through similar mechanisms.

Biochemical Pathways

The biochemical pathways affected by 4-bromo-3-chloro-1H-indazole are likely to be diverse, given the wide range of its potential targets. For instance, it may affect the phosphoinositide 3-kinase δ pathway, which plays a crucial role in cellular functions such as cell growth and survival . It may also impact the pathways regulated by CHK1, CHK2, and SGK kinases, which are involved in cell cycle control and response to DNA damage .

Pharmacokinetics

It is known that the compound’s lipophilicity and water solubility can influence its bioavailability .

Result of Action

The result of 4-bromo-3-chloro-1H-indazole’s action can vary depending on the specific target and the biological context. For example, when it acts as an inhibitor of phosphoinositide 3-kinase δ, it may suppress cell growth and promote cell death . When it modulates the activity of CHK1, CHK2, and SGK kinases, it may affect cell cycle progression and the cellular response to DNA damage .

Action Environment

The action of 4-bromo-3-chloro-1H-indazole can be influenced by various environmental factors. For instance, the presence of other molecules in the cellular environment can affect the compound’s stability and efficacy. Moreover, the compound’s action may be influenced by the physiological state of the cells, such as their growth phase and the presence of stress signals .

Análisis Bioquímico

Biochemical Properties

4-Bromo-3-chloro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. This inhibition can lead to alterations in cellular processes such as proliferation and apoptosis. Additionally, 4-bromo-3-chloro-1H-indazole can bind to specific receptors on the cell surface, modulating their activity and affecting downstream signaling cascades .

Cellular Effects

The effects of 4-bromo-3-chloro-1H-indazole on cells are multifaceted. It has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, in cancer cells, 4-bromo-3-chloro-1H-indazole can induce apoptosis by activating pro-apoptotic pathways and inhibiting survival signals. This compound also affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production and utilization of energy within the cell .

Molecular Mechanism

At the molecular level, 4-bromo-3-chloro-1H-indazole exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction. Additionally, 4-bromo-3-chloro-1H-indazole can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcription of specific genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-bromo-3-chloro-1H-indazole can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that 4-bromo-3-chloro-1H-indazole can have sustained effects on cellular function, particularly in in vitro models. Its effects can diminish over time due to degradation and other factors .

Dosage Effects in Animal Models

The effects of 4-bromo-3-chloro-1H-indazole vary with different dosages in animal models. At low doses, it can have beneficial effects, such as inhibiting tumor growth or reducing inflammation. At high doses, it can exhibit toxic effects, including damage to vital organs and disruption of normal physiological processes. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

4-Bromo-3-chloro-1H-indazole is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities, some of which may contribute to the overall effects of the compound. Additionally, 4-bromo-3-chloro-1H-indazole can influence metabolic flux by altering the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, 4-bromo-3-chloro-1H-indazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of 4-bromo-3-chloro-1H-indazole can affect its activity and function, as it needs to reach its target sites to exert its effects .

Subcellular Localization

The subcellular localization of 4-bromo-3-chloro-1H-indazole is crucial for its activity. It can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. The localization of 4-bromo-3-chloro-1H-indazole can determine its specific effects on cellular function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-chloro-1H-indazole can be achieved through various methods. One common approach involves the cyclization of substituted hydrazines with ortho-substituted benzonitriles. For instance, a typical synthetic route might involve the reaction of 2-bromo-3-chlorobenzonitrile with hydrazine hydrate under reflux conditions to form the desired indazole ring .

Industrial Production Methods

Industrial production of 4-bromo-3-chloro-1H-indazole often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper acetate can be used to facilitate the cyclization process, and solvents like dimethyl sulfoxide (DMSO) are commonly employed .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-3-chloro-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted indazole derivatives .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Bromo-1H-indazole

- 3-Chloro-1H-indazole

- 4-Bromo-3-methyl-1H-indazole

Uniqueness

4-Bromo-3-chloro-1H-indazole is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced potency and selectivity in various applications .

Actividad Biológica

4-Bromo-3-chloro-1H-indazole is a heterocyclic compound that has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the compound's mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by data tables and relevant case studies.

Target Interactions

4-Bromo-3-chloro-1H-indazole interacts with multiple biological targets, influencing various cellular processes. It has been shown to inhibit specific kinases involved in cell signaling pathways, which can lead to altered cellular proliferation and apoptosis. The compound's ability to bind to receptors on cell surfaces also modulates downstream signaling cascades, affecting gene expression and cellular metabolism.

Biochemical Pathways

The compound is known to affect several key biochemical pathways, including the phosphoinositide 3-kinase (PI3K) pathway. This pathway is crucial for cell growth and survival; thus, its inhibition by 4-bromo-3-chloro-1H-indazole may promote apoptosis in cancer cells.

Pharmacokinetics

Bioavailability Factors

The pharmacokinetic properties of 4-bromo-3-chloro-1H-indazole are influenced by its lipophilicity and water solubility. These factors determine the compound's absorption, distribution, metabolism, and excretion (ADME) within biological systems.

Cellular Effects

The compound exhibits multifaceted effects on various cell types:

- Cancer Cells : In cancer models, 4-bromo-3-chloro-1H-indazole has been observed to induce apoptosis by activating pro-apoptotic pathways and inhibiting survival signals. This dual action can significantly reduce tumor cell viability .

- Microbial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties against various pathogens, although specific mechanisms remain under investigation .

Data Table: Biological Activities of 4-Bromo-3-chloro-1H-indazole

Case Studies

- Anticancer Activity : A study demonstrated that 4-bromo-3-chloro-1H-indazole effectively inhibits the growth of various cancer cell lines. The mechanism was linked to its ability to induce apoptosis through the PI3K pathway .

- Antimicrobial Properties : Research indicated that this compound showed promising activity against resistant strains of bacteria. The exact mechanism involves disruption of bacterial membrane integrity and inhibition of key metabolic enzymes .

Propiedades

IUPAC Name |

4-bromo-3-chloro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZIBLSUFZJVBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646660 | |

| Record name | 4-Bromo-3-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-46-3 | |

| Record name | 4-Bromo-3-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.